1,1-Dimethylsemicarbazide

CAS No.: 22718-49-6

Cat. No.: VC4030228

Molecular Formula: C3H9N3O

Molecular Weight: 103.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22718-49-6 |

|---|---|

| Molecular Formula | C3H9N3O |

| Molecular Weight | 103.12 g/mol |

| IUPAC Name | dimethylaminourea |

| Standard InChI | InChI=1S/C3H9N3O/c1-6(2)5-3(4)7/h1-2H3,(H3,4,5,7) |

| Standard InChI Key | SVZFWZRCMLRFOM-UHFFFAOYSA-N |

| SMILES | CN(C)NC(=O)N |

| Canonical SMILES | CN(C)NC(=O)N |

Introduction

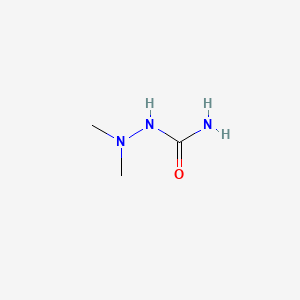

Chemical Structure and Properties

Molecular Characteristics

1,1-Dimethylsemicarbazide is characterized by the IUPAC name 1-(dimethylamino)urea. Its structure consists of a urea derivative where one amino group is substituted with two methyl groups, yielding the formula C₃H₉N₃O . Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 103.13 g/mol | |

| Melting Point | 140°C | |

| Density | 1.065 g/cm³ (predicted) | |

| Solubility | Soluble in polar solvents | |

| Storage Condition | 2–8°C |

The compound’s stability under refrigeration and reactivity with carbonyl groups underpins its utility in synthetic chemistry .

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) analysis reveals distinct peaks corresponding to its methyl and urea functional groups. For example, the ¹H NMR spectrum in CDCl₃ shows signals for dimethylamino protons at δ 2.8–3.1 ppm and urea NH protons at δ 5.5–6.0 ppm .

Synthesis and Industrial Production

Synthetic Routes

1,1-Dimethylsemicarbazide is typically synthesized via the reaction of dimethylamine with urea or its derivatives under controlled conditions . A common method involves:

-

Condensation Reaction: Dimethylamine reacts with urea in the presence of a catalyst (e.g., hydrochloric acid) to form the semicarbazide derivative.

-

Purification: The crude product is crystallized from ethanol or acetone to achieve high purity .

Industrial Scalability

Industrial production emphasizes cost efficiency and safety. Large-scale synthesis employs continuous-flow reactors to optimize yield (typically >90%) and minimize by-products . Key challenges include controlling exothermic reactions and ensuring consistent purity for pharmaceutical applications .

Applications in Research and Industry

Organic Synthesis

1,1-Dimethylsemicarbazide is pivotal in synthesizing semicarbazones, which are used to:

-

Characterize aldehydes and ketones via derivative formation .

-

Develop pharmaceuticals (e.g., anticonvulsants) and agrochemicals .

Analytical Chemistry

The compound reacts selectively with carbonyl groups, enabling quantitative analysis of aldehydes and ketones in environmental and biological samples . For example, it forms stable adducts with formaldehyde, facilitating detection at concentrations as low as 1 ppm .

Research Advancements

Novel Derivatives

Recent studies focus on modifying the semicarbazide backbone to enhance bioactivity. For instance, 4-cyclopropyl-1,1-dimethylsemicarbazide (CAS 51088-84-7) demonstrates potential as an antiviral agent, with IC₅₀ values <10 μM in vitro .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume